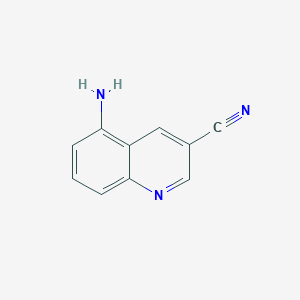
2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 . It is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid, has been a subject of research . Various methods have been described, including the Dimroth rearrangement, which involves the isomerization of heterocycles . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent .Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a methoxyethoxy group and a carboxylic acid group .Chemical Reactions Analysis
Pyrimidines, including 2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid, can undergo various chemical reactions . For instance, they can participate in the Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
A study focused on the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, exploring their chemical properties and potential for further biological applications (Grant, Seemann, & Winthrop, 1956).
Research on the synthesis and biological activity of 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester indicates the potential of pyrimidine derivatives in agriculture, particularly in inhibiting microorganisms causing plant diseases (Sun Xiao-hong, 2012).
Medicinal Chemistry
Novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, exhibiting significant anti-inflammatory and analgesic properties, indicating the therapeutic potential of pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
A study on the synthesis of 6-Amido-(1H,3H)-Pyrimidine-2,4-Diones from uracil-6-carboxylic acid highlights the process of creating pyrimidinone derivatives, which may have antiviral activities (Khan, Haque, & Ahmed, 2014).
Antiviral Research
- Pyrimidine bases were introduced to P2 ligands of HIV-1 protease inhibitors, enhancing their enzyme inhibitory and antiviral activity, showcasing the importance of pyrimidine derivatives in developing treatments against HIV-1 (Zhu et al., 2019).
Nucleic Acid Chemistry
- The synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, facilitated by microwave irradiation, indicates the versatility of pyrimidine derivatives in nucleic acid chemistry and their potential for innovative therapeutic applications (Eynde et al., 2001).
Safety And Hazards
The safety data sheet for 2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid indicates that it is considered hazardous . If inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately with plenty of water .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-4-5-14-8-9-3-2-6(10-8)7(11)12/h2-3H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCWNMIFSEQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2814085.png)
![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)
![1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2814089.png)
![3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride](/img/structure/B2814091.png)
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2814092.png)


![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)



![4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone](/img/structure/B2814108.png)